molecular formula C21H23N7 B2689225 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2380166-74-3

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2689225
CAS No.: 2380166-74-3
M. Wt: 373.464
InChI Key: GOTWNMVFHGPQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acid derivatives with halogenated pyrimidines in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyridazin-3-yl derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Piperazine-substituted pyrimidines: These compounds also feature a piperazine group and may have similar pharmacological properties.

Uniqueness

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and binding affinity to certain targets .

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-15-14-20(24-21(23-15)16-5-6-16)28-12-10-27(11-13-28)19-8-7-18(25-26-19)17-4-2-3-9-22-17/h2-4,7-9,14,16H,5-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTWNMVFHGPQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.